diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate
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Overview
Description
Diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a cyclobutylcarbonyl group attached to an isophthalate moiety. This compound is of interest due to its potential reactivity and applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate typically involves the reaction of diethyl isophthalate with cyclobutylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. The cyclobutylcarbonyl group can interact with enzymes or receptors, modulating their activity. The ester and amide functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-aminoisophthalate: Similar structure but lacks the cyclobutylcarbonyl group.
Diethyl isophthalate: Lacks both the amino and cyclobutylcarbonyl groups.
Cyclobutylcarbonyl chloride: Used as a reagent in the synthesis of diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate.
Uniqueness
This compound is unique due to the presence of both the cyclobutylcarbonyl and isophthalate moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
diethyl 5-(cyclobutanecarbonylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-3-22-16(20)12-8-13(17(21)23-4-2)10-14(9-12)18-15(19)11-6-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBHZIDTOFADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2CCC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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